(R)-1-Methoxybutan-2-amine hydrochloride (R)-1-Methoxybutan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 678182-79-1
VCID: VC7259288
InChI: InChI=1S/C5H13NO.ClH/c1-3-5(6)4-7-2;/h5H,3-4,6H2,1-2H3;1H/t5-;/m1./s1
SMILES: CCC(COC)N.Cl
Molecular Formula: C5H14ClNO
Molecular Weight: 139.62

(R)-1-Methoxybutan-2-amine hydrochloride

CAS No.: 678182-79-1

Cat. No.: VC7259288

Molecular Formula: C5H14ClNO

Molecular Weight: 139.62

* For research use only. Not for human or veterinary use.

(R)-1-Methoxybutan-2-amine hydrochloride - 678182-79-1

Specification

CAS No. 678182-79-1
Molecular Formula C5H14ClNO
Molecular Weight 139.62
IUPAC Name (2R)-1-methoxybutan-2-amine;hydrochloride
Standard InChI InChI=1S/C5H13NO.ClH/c1-3-5(6)4-7-2;/h5H,3-4,6H2,1-2H3;1H/t5-;/m1./s1
Standard InChI Key VUBZWLXCCORIPY-NUBCRITNSA-N
SMILES CCC(COC)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(R)-1-Methoxybutan-2-amine hydrochloride features a four-carbon chain with a primary amine group at the second carbon and a methoxy group at the first carbon. The (R)-configuration at the chiral center distinguishes it from its (S)-enantiomer, which may exhibit divergent pharmacological properties. The hydrochloride salt form enhances stability and solubility, critical for experimental and potential therapeutic applications.

Key Structural Features:

  • IUPAC Name: (2R)-1-methoxybutan-2-amine hydrochloride

  • SMILES: CCC(COC)N.Cl

  • InChIKey: VUBZWLXCCORIPY-NUBCRITNSA-N

Physicochemical Characteristics

The compound’s solubility and stability are influenced by its ionic form. While exact solubility data remain unspecified, its hydrochloride salt likely exhibits improved aqueous solubility compared to the free base. The molecular structure contributes to its polarity, as evidenced by its hydrogen-bonding capacity (donors: 1, acceptors: 2).

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of (R)-1-Methoxybutan-2-amine hydrochloride typically involves multi-step reactions starting from chiral precursors. A common pathway includes:

  • Chiral Resolution: Starting with racemic 1-methoxybutan-2-amine, enzymatic or chemical resolution isolates the (R)-enantiomer.

  • Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt, enhancing crystallinity and purity.

Industrial methods may employ continuous flow synthesis to optimize yield and enantiomeric excess (ee). Advanced techniques like asymmetric catalysis or chiral auxiliary approaches are under exploration to improve efficiency.

Biological Activity and Mechanism of Action

Neurotransmitter Modulation

(R)-1-Methoxybutan-2-amine hydrochloride demonstrates preliminary activity in neurotransmitter systems, particularly those involving dopamine and serotonin. Structural analogs of chiral amines often interact with G-protein-coupled receptors (GPCRs), suggesting a potential mechanism for mood regulation or cognitive enhancement.

Applications in Pharmaceutical Research

Medicinal Chemistry

(R)-1-Methoxybutan-2-amine hydrochloride is utilized as a building block in drug discovery. Its chiral center enables the synthesis of enantiomerically pure compounds, critical for optimizing drug efficacy and reducing off-target effects.

Preclinical Development

Early-stage studies focus on:

  • Pharmacokinetics: Assessing absorption, distribution, metabolism, and excretion (ADME).

  • Toxicology: Evaluating acute and chronic toxicity profiles.

Comparative Analysis with Structural Analogs

The biological and chemical properties of (R)-1-Methoxybutan-2-amine hydrochloride are contextualized against related compounds:

Compound NameMolecular FormulaKey DifferencesBiological Implications
(S)-1-Methoxybutan-2-amineC5_5H14_{14}ClNOEnantiomeric formPotential divergent receptor affinity
2-Amino-1-methoxybutaneC5_5H13_{13}NOLacks hydrochloride saltReduced solubility and stability
4-Methoxybutan-2-amineC5_5H13_{13}NOMethoxy group at position 4Altered pharmacokinetic properties

This table underscores the uniqueness of (R)-1-Methoxybutan-2-amine hydrochloride, particularly its enantiomeric purity and salt form, which enhance its research utility.

Future Research Directions

  • Mechanistic Studies: Elucidate precise molecular targets and signaling pathways.

  • In Vivo Validation: Conduct animal models to assess efficacy and safety.

  • Synthetic Optimization: Develop scalable, enantioselective synthesis methods.

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